Application Summary: 3-Fluoro-4-methylbenzoyl chloride is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. The compound is likely used as a reagent in the analysis or synthesis of proteins.
3-Fluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₆ClFO and a molecular weight of approximately 172.58 g/mol. It is classified as an acyl chloride, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound appears as a clear yellow liquid and is known to be moisture-sensitive, requiring careful handling to prevent hydrolysis, which can lead to the formation of corrosive hydrochloric acid .
3-Fluoro-4-methylbenzoyl chloride is a hazardous compound due to the following properties:
Safety precautions include:
3-Fluoro-4-methylbenzoyl chloride can be synthesized through several methods:
3-Fluoro-4-methylbenzoyl chloride finds applications in various fields:
Several compounds share structural similarities with 3-fluoro-4-methylbenzoyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-3-methylbenzoyl chloride | C₈H₆ClF | Similar structure; different position of fluorine |
| 3-Chloro-4-methylbenzoyl chloride | C₈H₇ClO | Chlorine instead of fluorine; different reactivity |
| 3-Fluoro-4-nitrobenzoyl chloride | C₈H₆ClFNO₂ | Contains a nitro group; potential for different biological activity |
Uniqueness: The presence of a fluorine atom at the meta position relative to the methyl group distinguishes 3-fluoro-4-methylbenzoyl chloride from other similar compounds, potentially affecting its chemical reactivity and biological properties. The unique electronic effects imparted by fluorine can also influence solvent interactions and stability .
The synthesis of 3-fluoro-4-methylbenzoyl chloride from its corresponding carboxylic acid precursor involves well-established chlorination methodologies that have been extensively studied for aromatic acid chloride preparation. The primary synthetic route utilizes thionyl chloride as the chlorinating agent, which represents the most widely employed method for converting carboxylic acids to their corresponding acid chlorides [1] [2] [3].
The fundamental mechanism involves the nucleophilic attack of the carboxylic acid on thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts [1] [4] [2]. This reaction pathway is particularly advantageous because the gaseous nature of the byproducts facilitates their removal from the reaction mixture, leading to cleaner product formation [2] [3]. The reaction proceeds through an intermediate chlorosulfite ester, which subsequently decomposes to yield the desired acid chloride [2].
Alternative chlorinating agents include phosphorus trichloride and phosphorus pentachloride, both of which have demonstrated effectiveness in acid chloride synthesis [2] [3]. Phosphorus trichloride requires excess reagent for complete conversion, while phosphorus pentachloride transfers only one chloride atom per molecule, forming phosphorus oxychloride as a byproduct [2]. Oxalyl chloride represents another viable option, particularly when catalyzed by dimethylformamide, which forms the Vilsmeier reagent as an active intermediate [5] [2].
The reaction conditions for 3-fluoro-4-methylbenzoic acid chlorination typically involve temperatures ranging from 30 to 70 degrees Celsius, with reaction times varying from 1 to 6 hours depending on the specific chlorinating agent employed [1]. The presence of electron-withdrawing fluorine substituents on the aromatic ring influences the reactivity of the carboxylic acid functional group, potentially affecting reaction kinetics and yield optimization.
| Chlorinating Agent | Temperature Range (°C) | Reaction Time (hours) | Typical Yield (%) |
|---|---|---|---|
| Thionyl Chloride | 30-70 | 1-6 | 90-95 |
| Phosphorus Trichloride | 25-50 | 2-8 | 85-90 |
| Phosphorus Pentachloride | 0-25 | 1-4 | 88-92 |
| Oxalyl Chloride + DMF | 0-25 | 0.5-2 | 92-96 |
Radical-mediated synthesis protocols for benzoyl chloride derivatives represent an alternative approach to traditional ionic mechanisms. These methodologies typically involve the generation of chlorine radicals through photochemical or thermal initiation processes [6]. The radical chlorination of aromatic compounds proceeds through a free radical substitution mechanism, which differs fundamentally from the electrophilic aromatic substitution pathways commonly observed in halogenation reactions [7].
The initiation phase involves the homolytic cleavage of chlorine molecules to generate chlorine radicals, which can be achieved through ultraviolet irradiation or elevated temperatures [6] [7]. The propagation steps involve hydrogen abstraction from the aromatic substrate followed by chlorine atom transfer, ultimately leading to the formation of chlorinated products [7]. The regioselectivity of radical-mediated chlorination is governed by the stability of the intermediate radicals and the electronic effects of existing substituents on the aromatic ring [7].
For 3-fluoro-4-methylbenzoyl chloride synthesis, radical-mediated protocols must account for the directing effects of both the fluorine and methyl substituents. The fluorine atom, being strongly electron-withdrawing, influences radical stability patterns, while the methyl group provides electron-donating character that can stabilize certain radical intermediates [7]. The interplay between these opposing electronic effects creates unique regioselectivity patterns in radical-mediated halogenation reactions.
Temperature control emerges as a critical parameter in radical-mediated synthesis protocols, with typical reaction temperatures ranging from 100 to 150 degrees Celsius for effective radical generation [6]. The reaction medium often consists of non-polar solvents that facilitate radical propagation while minimizing unwanted side reactions [6]. Radical scavengers and inhibitors must be carefully excluded from the reaction environment to maintain efficient radical chain propagation [6].
Catalytic systems for regioselective halogenation of aromatic compounds rely primarily on Lewis acid catalysts that facilitate electrophilic aromatic substitution reactions [8] [7]. For benzoyl chloride derivatives, the most commonly employed catalysts include iron trichloride, aluminum trichloride, and boron trifluoride, each offering distinct advantages in terms of regioselectivity and reaction efficiency [1] [8] [7].
Iron trichloride serves as an effective catalyst for aromatic chlorination reactions, particularly in the synthesis of substituted benzoyl chlorides [1] [8]. The catalyst functions by coordinating with chlorine molecules, thereby increasing their electrophilic character and facilitating attack on the aromatic ring [8] [7]. The regioselectivity achieved with iron trichloride depends on the electronic nature of existing substituents and their directing effects [8] [7].
Aluminum trichloride represents another widely utilized Lewis acid catalyst for halogenation reactions [8] [7]. This catalyst demonstrates particularly high activity in Friedel-Crafts type reactions and can effectively promote regioselective chlorination under mild conditions [8]. The use of aluminum trichloride in halogenation reactions typically requires anhydrous conditions to prevent catalyst deactivation through hydrolysis [8].
The optimization of catalytic systems involves careful consideration of catalyst loading, reaction temperature, and solvent selection. Typical catalyst loadings range from 0.1 to 5 mole percent relative to the substrate, with higher loadings generally providing faster reaction rates but potentially compromising selectivity [8]. Reaction temperatures for catalytic halogenation typically fall within the range of 0 to 50 degrees Celsius, balancing reaction rate with selectivity considerations [8].
| Catalyst | Loading (mol%) | Temperature (°C) | Selectivity | Activity |
|---|---|---|---|---|
| Iron Trichloride | 0.3-1.0 | 20-40 | High | Moderate |
| Aluminum Trichloride | 0.5-2.0 | 0-25 | Very High | High |
| Boron Trifluoride | 0.1-0.5 | -10-10 | Excellent | Very High |
The comparison between continuous flow and batch reactor systems for acid chloride synthesis reveals significant differences in reaction efficiency, heat management, and product quality [9] [5] [10]. Continuous flow reactors offer advantages in terms of improved heat transfer, enhanced mixing, and reduced residence time variability, which can be particularly beneficial for highly exothermic chlorination reactions [9] [5].
Batch reactor systems, while more traditional, present challenges in temperature control during highly exothermic acid chloride formation reactions [11]. The instantaneous addition of chlorinating agents can lead to rapid heat generation, potentially causing thermal runaway conditions that compromise product quality and yield [11]. Advanced control systems, including model predictive control algorithms, have been developed to address these temperature control challenges in batch operations [11].
Continuous flow synthesis of benzoyl chloride derivatives utilizes tubular reactor configurations with precise temperature control through external heating or cooling systems [9] [10]. The residence time in continuous flow systems can be optimized based on reaction kinetics data, allowing for complete conversion while minimizing side reaction formation [5]. Flow rates typically range from 0.1 to 10 milliliters per minute, depending on reactor volume and desired residence time [5].
The mixing efficiency in continuous flow systems significantly exceeds that achievable in batch reactors, particularly for fast reactions involving acid chloride formation [5] [10]. Static mixers incorporated into flow reactor designs ensure intimate contact between reactants, leading to improved reaction efficiency and reduced formation of unreacted starting materials [9] [5]. The enhanced mass transfer characteristics of flow systems contribute to more consistent product quality and reduced batch-to-batch variation [5].
Heat management represents a critical advantage of continuous flow systems over batch reactors for exothermic chlorination reactions [9] [5]. The high surface-area-to-volume ratio in tubular reactors facilitates rapid heat removal, preventing the temperature excursions commonly observed in batch systems [9]. This improved thermal control enables operation at higher reactant concentrations while maintaining product quality [9].
| Reactor Type | Heat Transfer Rate | Mixing Efficiency | Temperature Control | Throughput |
|---|---|---|---|---|
| Batch | Moderate | Variable | Challenging | Low-Medium |
| Continuous Flow | Excellent | Superior | Precise | High |
| Semi-Batch | Good | Good | Moderate | Medium |
Impurity profiling in 3-fluoro-4-methylbenzoyl chloride synthesis requires comprehensive analytical characterization to identify and quantify unwanted byproducts and residual starting materials [12] [13] [14]. The formation of impurities during acid chloride synthesis typically occurs through side reactions, incomplete conversion of starting materials, and thermal decomposition processes [12] [15].
Common impurities encountered in benzoyl chloride synthesis include unreacted carboxylic acid starting material, hydrolysis products formed through moisture contact, and oligomeric species resulting from intermolecular condensation reactions [15] [16]. The identification of these impurities requires sophisticated analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry detection [13] [14].
Derivatization techniques have been developed specifically for acid chloride analysis, utilizing reagents such as nitrophenyl hydrazine to form stable derivatives suitable for chromatographic separation [13]. These derivatization methods enable the selective detection and quantification of acid chlorides in the presence of other organic compounds, providing accurate impurity profiling data [13]. The derivatization reactions proceed rapidly at room temperature and generate products with strong ultraviolet absorption characteristics [13].
Gas chromatography-mass spectrometry represents another powerful analytical tool for impurity profiling in acid chloride synthesis [17]. This technique offers excellent resolution for separating closely related impurities and provides structural information through mass spectral fragmentation patterns [17]. Detection limits as low as 0.1 percent by mass can be achieved for impurity quantification using optimized analytical conditions [17].
Purification of 3-fluoro-4-methylbenzoyl chloride typically employs distillation techniques due to the liquid nature of the product and its thermal stability under reduced pressure conditions [18] [19] [20]. Fractional distillation provides effective separation of the desired product from higher and lower boiling impurities, with typical purities exceeding 99 percent achievable through careful distillation protocol optimization [19] [20].
The distillation purification process requires careful attention to temperature and pressure conditions to prevent thermal decomposition of the acid chloride product [18] [19]. Vacuum distillation at reduced pressures enables purification at lower temperatures, minimizing the risk of thermal degradation while maintaining separation efficiency [19] [21]. The use of distillation improvement additives can enhance separation performance and increase product recovery yields [19].
Alternative purification approaches include adsorption-based separation techniques utilizing activated carbon or molecular sieve materials [15] [16]. These methods can effectively remove colored impurities and trace organic contaminants that may not be easily separated through distillation alone [15] [16]. The selection of appropriate adsorbent materials depends on the specific nature of the impurities present and their interaction characteristics with the adsorbent surface [16].
| Purification Method | Typical Purity (%) | Recovery Yield (%) | Equipment Requirements |
|---|---|---|---|
| Fractional Distillation | 99.0-99.8 | 85-95 | Distillation Column |
| Vacuum Distillation | 99.2-99.9 | 88-96 | Vacuum System |
| Adsorption Purification | 98.5-99.5 | 82-92 | Adsorbent Materials |
| Crystallization | 99.5-99.9 | 75-85 | Crystallization Vessel |
Nucleophilic acyl substitution typically proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, forming the intermediate, which then eliminates the leaving group (chloride in this case), restoring the carbonyl functionality with substitution [1].
The solvent environment plays a critical role in modulating the kinetics of nucleophilic acyl substitution on acyl chlorides. Studies on structurally related acyl chlorides demonstrate that polar protic solvents such as ethanol and methanol enhance reaction rates by stabilizing charged transition states and intermediates through hydrogen bonding and dipole interactions [2].
For 3-fluoro-4-methylbenzoyl chloride, although direct kinetic data are scarce, analogous compounds show that solvents with higher polarity and hydrogen-bond donating ability accelerate solvolysis. For example, solvolysis rate constants measured for 2-methylfuran-3-carbonyl chloride in various solvents reveal a strong correlation with solvent nucleophilicity and ionizing power, analyzed via extended Grunwald–Winstein correlations (l = 0.26 ± 0.05, m = 0.71 ± 0.04, R² = 0.963) [2]. Activation parameters obtained at multiple temperatures confirm that solvent polarity lowers activation energy barriers, facilitating the nucleophilic attack step.
| Solvent | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) |
|---|---|---|
| Ethanol | 1.2 × 10⁻³ | 18.5 |
| Methanol | 1.8 × 10⁻³ | 17.9 |
| 2,2,2-Trifluoroethanol | 0.8 × 10⁻³ | 20.1 |
| Acetone | 0.5 × 10⁻³ | 21.3 |
Data adapted from kinetic studies of related acyl chlorides [2].
These solvent effects suggest that nucleophilic acyl substitution of 3-fluoro-4-methylbenzoyl chloride would be favored in polar protic solvents, which stabilize the transition state and facilitate chloride departure.
Density Functional Theory (DFT) calculations provide insight into the transition state structures and energy barriers for nucleophilic attack on acyl chlorides. For acyl chlorides bearing electron-withdrawing substituents such as fluorine, DFT studies reveal that the nucleophilic attack transition state features elongation of the carbonyl carbon–chloride bond and formation of the carbon–nucleophile bond simultaneously [3].
A representative DFT study on nucleophilic fluorination of toluoyl chloride, a structurally related compound, located a transition state with the following bond metrics:
The computed free energy barrier for this nucleophilic substitution was 16.7 kcal/mol, indicating a facile process once the reactive complex forms [3]. Electron-withdrawing substituents reduce this barrier (e.g., 13.1 kcal/mol for 4-nitrobenzoyl chloride), while electron-donating groups increase it (e.g., 19.2 kcal/mol for 4-methoxybenzoyl chloride) [3].
Applying these insights to 3-fluoro-4-methylbenzoyl chloride, the fluorine substituent is expected to lower the transition state energy by increasing electrophilicity, while the methyl group may slightly raise it due to electron donation and steric effects.
The dual substitution of fluorine and methyl groups on the benzoyl ring exerts competing electronic and steric effects influencing reactivity:
Electronic Effects: Fluorine, a highly electronegative atom, exerts a strong inductive electron-withdrawing effect, increasing the partial positive charge on the carbonyl carbon and enhancing its susceptibility to nucleophilic attack. The methyl group donates electron density via hyperconjugation, partially offsetting this effect and stabilizing the carbonyl carbon [4].
Steric Effects: The methyl substituent at the para position introduces steric hindrance around the carbonyl group, potentially impeding nucleophile approach and slowing reaction rates. Fluorine, due to its small size, contributes minimal steric hindrance but significantly affects electronic distribution [4].
Computational studies on analogous compounds (e.g., 3-fluoro-4-methoxybenzoyl chloride) indicate that methyl substituents moderate reaction kinetics by steric hindrance, while fluorine enhances electrophilicity, resulting in a balanced reactivity profile [4].
| Substituent Pattern | Electronic Effect | Steric Effect | Net Impact on Reactivity |
|---|---|---|---|
| 3-Fluoro | Strong electron-withdrawing | Minimal | Increased electrophilicity |
| 4-Methyl | Electron-donating | Moderate steric bulk | Slightly decreased reactivity due to sterics |
| 3-Fluoro-4-methyl (combined) | Balanced (inductive withdrawal + hyperconjugation donation) | Moderate steric hindrance | Moderate reactivity, optimized for selective substitution |
Compared to other acyl halides such as acyl fluorides and acyl bromides, 3-fluoro-4-methylbenzoyl chloride exhibits distinct reactivity patterns:
Acyl Fluorides: These compounds are generally more stable due to the strong carbon–fluorine bond and exhibit less violent reactions with nucleophiles, though they maintain comparable electrophilicity to activated esters [5]. The presence of fluorine substituents on the ring further enhances electrophilicity, but the overall reactivity is tempered by the stability of the acyl fluoride bond.
Acyl Chlorides: More reactive than acyl fluorides due to the better leaving group ability of chloride. The 3-fluoro-4-methyl substitution pattern modulates this reactivity by balancing electronic activation (fluorine) and steric hindrance (methyl) [4].
Acyl Bromides: Typically more reactive than acyl chlorides but less commonly used due to instability and handling issues.
| Acylating Agent | Electrophilicity | Stability | Typical Reactivity in Nucleophilic Acyl Substitution |
|---|---|---|---|
| 3-Fluoro-4-methylbenzoyl chloride | High | Moderate | High, facilitated by fluorine, moderated by methyl sterics |
| 3-Fluoro-4-methylbenzoyl fluoride | Moderate | High | Moderate, less reactive but more selective |
| 3-Fluoro-4-methylbenzoyl bromide | Very High | Low | Very high, but less commonly used |
This mechanistic overview underscores how the interplay of solvent environment, quantum mechanical transition states, and substituent electronic/steric effects governs the nucleophilic acyl substitution behavior of 3-fluoro-4-methylbenzoyl chloride. The compound's balanced reactivity profile makes it a valuable intermediate in synthetic organic chemistry, particularly for selective acylation reactions.
Corrosive